molecular formula C8H8N2O B029069 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 72716-80-4

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B029069
CAS No.: 72716-80-4
M. Wt: 148.16 g/mol
InChI Key: BUGNNHLZTBPABI-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

To a suspension of 3-cyano-5,6-dimethyl-2-pyridone (1-013-02) (12.0 g) in water (293 mL) was added conc. hydrochloric acid (293 mL), and the reaction mixture was reflux with stirring in oil-bath at 135° C. After 3 days, the reaction mixture was cooled, and evaporated under reduced pressure. To the residue (24.75 g) were added chloroform (300 mL) and methanol (15 mL), and the reaction mixture was heated in a water bath at 65° C., and the dissolble material was filtered off. Furthermore, the dissolble material was treated by chloroform (200 mL) and methanol (10 mL) in a similar manner to described above. The combined filtrates were evaporated under reduced pressure. To the obtained residue (13.26 g) were added methanol (150 mL) and potassium carbonate (10 g). After stirred at room temperature for 30 min, the dissolble material was filtered off. The filtrate was evaporated under reduced pressure. To the obtained residue (14.7 g) was added chloroform (200 mL), and the dissolble material was filtered off again. The filtrate was evaporated under reduced pressure to give 5,6-dimethyl-2-pyridone (1-013-03) (9.41 g, 94.3%, m.p.: 202-207° C.)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
293 mL
Type
solvent
Reaction Step One
Quantity
293 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](=[O:11])[NH:5][C:6]([CH3:10])=[C:7]([CH3:9])[CH:8]=1)#N.Cl>O>[CH3:9][C:7]1[CH:8]=[CH:3][C:4](=[O:11])[NH:5][C:6]=1[CH3:10]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(#N)C=1C(NC(=C(C1)C)C)=O
Name
Quantity
293 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
293 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring in oil-bath at 135° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue (24.75 g) were added chloroform (300 mL) and methanol (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated in a water bath at 65° C.
FILTRATION
Type
FILTRATION
Details
the dissolble material was filtered off
ADDITION
Type
ADDITION
Details
Furthermore, the dissolble material was treated by chloroform (200 mL) and methanol (10 mL) in a similar manner
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue (13.26 g) were added methanol (150 mL) and potassium carbonate (10 g)
STIRRING
Type
STIRRING
Details
After stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the dissolble material was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue (14.7 g) was added chloroform (200 mL)
FILTRATION
Type
FILTRATION
Details
the dissolble material was filtered off again
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC=1C=CC(NC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.41 g
YIELD: PERCENTYIELD 94.3%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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